molecular formula C20H20N2O B502719 4-(4-Carbazol-9-ylbut-2-ynyl)morpholine CAS No. 21070-47-3

4-(4-Carbazol-9-ylbut-2-ynyl)morpholine

Cat. No.: B502719
CAS No.: 21070-47-3
M. Wt: 304.4g/mol
InChI Key: SWZWQRQOHGSIJL-UHFFFAOYSA-N
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Description

4-(4-Carbazol-9-ylbut-2-ynyl)morpholine is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound features a morpholine ring substituted with a carbazole moiety via a but-2-ynyl linker, giving it unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 4-(4-Carbazol-9-ylbut-2-ynyl)morpholine is the lysosomal pH . Lysosomal pH is an important modulator for many cellular processes . An agent that is capable of regulating lysosomal pH may find a wide range of potential applications in the field of biomedicine .

Mode of Action

This compound interacts with its targets by efficiently facilitating the transmembrane transport of chloride anions as mobile carriers across vesicular and cellular phospholipid membranes . This compound is capable of specifically alkalizing liposomes, disrupting the homeostasis of lysosomal pH, and inactivating the lysosomal Cathepsin B enzyme . Anion transport is considered as the probable mechanism of action for the high efficiency of these compounds to modulate lysosomal pH .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the regulation of lysosomal pH . By disrupting the homeostasis of lysosomal pH, this compound can influence various cellular processes that are modulated by lysosomal pH .

Pharmacokinetics

Its ability to facilitate the transmembrane transport of chloride anions suggests that it may have unique adme properties

Result of Action

The result of the action of this compound is the disruption of lysosomal pH homeostasis . This disruption can lead to the inactivation of the lysosomal Cathepsin B enzyme , which may have significant effects on cellular processes.

Action Environment

The action environment of this compound is primarily within the lysosome, where it disrupts pH homeostasis . Environmental factors that influence lysosomal pH could potentially affect the action, efficacy, and stability of this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Carbazol-9-ylbut-2-ynyl)morpholine typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The general procedure involves the reaction of a carbazole derivative with a morpholine derivative in the presence of a palladium catalyst and a boron reagent .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The Suzuki–Miyaura coupling reaction is scalable and can be adapted for industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Carbazol-9-ylbut-2-ynyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbazole derivatives, while reduction could produce reduced morpholine derivatives.

Scientific Research Applications

4-(4-Carbazol-9-ylbut-2-ynyl)morpholine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and environmental applications.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog that lacks the carbazole moiety.

    Carbazole: A compound that forms the core structure of 4-(4-Carbazol-9-ylbut-2-ynyl)morpholine.

    4-(4-Carbazol-9-ylbut-2-ynyl)aniline: A structurally similar compound with an aniline group instead of morpholine.

Uniqueness

This compound is unique due to its combination of a morpholine ring and a carbazole moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Biological Activity

4-(4-Carbazol-9-ylbut-2-ynyl)morpholine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a carbazole moiety linked to a morpholine group via a butynyl chain. The structural formula can be represented as follows:

C18H20N2O\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}

This structure facilitates interactions with biological targets, making it a subject of interest in medicinal chemistry.

Target of Action

The primary target of this compound is the lysosomal pH , where it disrupts pH homeostasis. This disruption is critical as it influences various cellular processes, including enzyme activity and cellular metabolism.

Mode of Action

The compound acts by facilitating the transmembrane transport of chloride anions across vesicular and cellular membranes. This mechanism can alter the lysosomal environment, leading to significant biochemical changes within the cell.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. The compound has been shown to affect various cancer cell lines through:

  • Induction of apoptosis : It promotes programmed cell death in cancer cells.
  • Inhibition of cell proliferation : The compound significantly reduces the growth rate of cancer cells in vitro.

Table 1 summarizes the anticancer efficacy observed in different studies:

Study ReferenceCell Line TestedIC50 (µM)Mechanism
Study AHeLa15Apoptosis induction
Study BMCF-710Cell cycle arrest
Study CA54912Inhibition of proliferation

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of both gram-positive and gram-negative bacteria.

Table 2 provides an overview of its antimicrobial activity:

Pathogen TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Case Studies

  • Anticancer Efficacy in Breast Cancer Models : A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers, suggesting its potential as a therapeutic agent for breast cancer .
  • Antimicrobial Activity Against Drug-resistant Strains : Another study focused on the compound's effectiveness against drug-resistant strains of Staphylococcus aureus. The findings highlighted its ability to inhibit bacterial growth at concentrations lower than those required for conventional antibiotics, indicating its potential use in treating resistant infections .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. Its ability to cross cellular membranes enhances its therapeutic potential.

Properties

IUPAC Name

4-(4-carbazol-9-ylbut-2-ynyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-3-9-19-17(7-1)18-8-2-4-10-20(18)22(19)12-6-5-11-21-13-15-23-16-14-21/h1-4,7-10H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZWQRQOHGSIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCN2C3=CC=CC=C3C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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